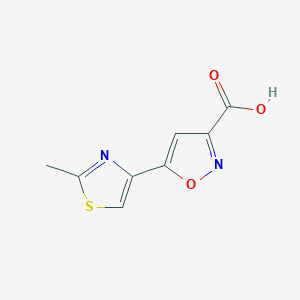

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

Description

BenchChem offers high-quality 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-4-9-6(3-14-4)7-2-5(8(11)12)10-13-7/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXQRHWAJNDTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380052 | |

| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368870-05-7 | |

| Record name | 5-(2-Methyl-4-thiazolyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368870-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

Abstract

This technical guide provides a comprehensive and technically detailed methodology for the synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The synthetic strategy is dissected into three core stages: the construction of the essential 2-methyl-1,3-thiazole-4-carbaldehyde intermediate, the formation of the isoxazole ring via a regioselective 1,3-dipolar cycloaddition, and the final hydrolysis to yield the target carboxylic acid. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature to ensure both accuracy and reproducibility.

Introduction

The convergence of thiazole and isoxazole moieties within a single molecular framework has garnered considerable attention in contemporary medicinal chemistry. Thiazole rings are a common feature in a variety of pharmaceuticals, while isoxazoles are recognized for their diverse biological activities. The title compound, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, represents a scaffold with potential for further elaboration in the design of novel therapeutic agents. This guide is intended to provide a robust and well-referenced synthetic pathway to facilitate its accessibility for research and development purposes.

Overall Synthetic Strategy

The synthesis is strategically designed in a convergent manner. The first stage focuses on the preparation of the key building block, 2-methyl-1,3-thiazole-4-carbaldehyde. The second stage utilizes this aldehyde to generate a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to construct the isoxazole ring. The final stage involves the simple hydrolysis of an ester to furnish the desired carboxylic acid.

Caption: A high-level overview of the three-stage synthetic workflow.

Stage 1: Synthesis of 2-Methyl-1,3-thiazole-4-carbaldehyde

The cornerstone of this synthesis is the preparation of the thiazole aldehyde intermediate. A reliable method to achieve this is through the Hantzsch thiazole synthesis to form a 2-methyl-4-substituted thiazole, followed by functional group manipulation to unmask the aldehyde. An efficient approach involves the synthesis of ethyl 2-methyl-1,3-thiazole-4-carboxylate, which is then reduced and subsequently oxidized to the desired aldehyde.

1.1: Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate

The Hantzsch thiazole synthesis provides a direct route to the thiazole core by condensing an α-haloketone with a thioamide.[1][2] In this protocol, ethyl 2-chloroacetoacetate serves as the α-haloketone and thioacetamide provides the sulfur and nitrogen atoms for the heterocycle.

Experimental Protocol:

-

To a solution of thioacetamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 2-methyl-1,3-thiazole-4-carboxylate as a solid.[3]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C₇H₉NO₂S | 171.22 | Solid |

1.2: Reduction of the Ester to (2-Methyl-1,3-thiazol-4-yl)methanol

The ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent to avoid reduction of the thiazole ring.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-methyl-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield (2-methyl-1,3-thiazol-4-yl)methanol, which can often be used in the next step without further purification.

1.3: Oxidation of the Alcohol to 2-Methyl-1,3-thiazole-4-carbaldehyde

The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid.[4]

Experimental Protocol:

-

Dissolve (2-methyl-1,3-thiazol-4-yl)methanol (1.0 eq) in chloroform or dichloromethane.

-

Add activated manganese dioxide (5.0-10.0 eq) to the solution.

-

Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with additional chloroform or dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield 2-methyl-1,3-thiazole-4-carbaldehyde as a solid.

Stage 2: Synthesis of Ethyl 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylate

This stage involves the construction of the isoxazole ring through a 1,3-dipolar cycloaddition reaction.[5][6] The thiazole aldehyde is first converted to an aldoxime, which is then oxidized in situ to a nitrile oxide. This highly reactive intermediate readily undergoes cycloaddition with an alkyne dipolarophile, in this case, ethyl propiolate.

Caption: The reaction sequence for the formation of the isoxazole ring.

2.1: Synthesis of 2-Methyl-1,3-thiazole-4-carbaldehyde Oxime

The aldehyde is converted to its corresponding oxime through reaction with hydroxylamine.[7]

Experimental Protocol:

-

Dissolve 2-methyl-1,3-thiazole-4-carbaldehyde (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate in vacuo to obtain 2-methyl-1,3-thiazole-4-carbaldehyde oxime, which can be used in the next step without further purification.

2.2: 1,3-Dipolar Cycloaddition to form Ethyl 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylate

The oxime is oxidized in situ to the corresponding nitrile oxide, which then reacts with ethyl propiolate to form the isoxazole ring.[8] N-Chlorosuccinimide (NCS) is a common and effective oxidant for this transformation.

Experimental Protocol:

-

Dissolve 2-methyl-1,3-thiazole-4-carbaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in a suitable solvent such as chloroform or N,N-dimethylformamide (DMF).

-

Add a catalytic amount of a base, such as pyridine or triethylamine.

-

Add N-chlorosuccinimide (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylate.

Stage 3: Synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred for its cleaner reaction profile.[9]

3.1: Hydrolysis of the Ester

Experimental Protocol:

-

Dissolve ethyl 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis shows the complete disappearance of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a dilute solution of hydrochloric acid.

-

The product, 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid | C₈H₆N₂O₃S | 210.21 | Solid |

Characterization

The structure and purity of the final compound and key intermediates should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the methyl group on the thiazole ring, the aromatic protons on both the thiazole and isoxazole rings, and the disappearance of the ethyl group signals upon hydrolysis.

-

¹³C NMR: Expect distinct signals for the carbons of the thiazole and isoxazole rings, the methyl group, and the carboxylic acid carbon.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxylic acid.

Safety and Handling

Standard laboratory safety precautions should be followed throughout the synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. The reagents used in this synthesis, particularly lithium aluminum hydride, N-chlorosuccinimide, and strong acids and bases, should be handled with care according to their respective safety data sheets (SDS).

Conclusion

This technical guide has outlined a detailed and logical synthetic route for the preparation of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. By breaking down the synthesis into three manageable stages, each with a detailed experimental protocol, this guide provides a clear and reproducible pathway for obtaining this valuable heterocyclic scaffold. The emphasis on the underlying chemical principles and the inclusion of references to established methodologies are intended to empower researchers to confidently undertake this synthesis and further explore the potential of this class of compounds.

References

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

- Reja, R. M., Sunny, S., & Gopi, H. N. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 19(13), 3656–3659.

- Reja, R. M., Sunny, S., & Gopi, H. N. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters.

-

YouTube. (2019, January 3). cycloadditions with nitrile oxides. Retrieved from [Link]

-

YouTube. (2020, February 8). 1,3-dipolar cycloaddition reactions. Retrieved from [Link]

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl

- Google Patents. (n.d.). CN116283810A - Preparation method of isoxazole compound.

- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.).

- Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022).

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.).

- A Convergent Continuous Multistep Process for the Preparation of C4-Oxime-Substituted Thiazoles. (2018).

-

Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- 3-Ethyl-2-(ethylimino)

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Intermediates in the Hantzsch thiazole synthesis. (n.d.).

-

ChemBK. (n.d.). Ethyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

- Nitrile Oxides, Nitrones, and Nitron

-

ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

- Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (2011).

- Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. (n.d.).

-

SpectraBase. (n.d.). 5-methyl-1,2-oxazole-3,4-dicarboxylic acid. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. chembk.com [chembk.com]

- 4. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. CN116283810A - A kind of preparation method of isoxazole compound - Google Patents [patents.google.com]

- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 9. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

Foreword

In the landscape of modern medicinal chemistry, the strategic combination of distinct heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid represents a compelling, albeit under-characterized, example of this principle. It marries the electron-rich thiazole ring, a common feature in numerous bioactive compounds, with the isoxazole moiety, a versatile bioisostere for various functional groups. This guide aims to provide a comprehensive technical overview of the core physicochemical properties of this compound, offering both theoretical predictions and a framework for empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in experimental and physiological systems.

Molecular Structure and Inherent Properties

The foundational step in characterizing any compound is a thorough analysis of its structure. 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, with the chemical formula C8H6N2O3S, presents a compact, heteroaromatic system.

Table 1: Core Molecular Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 5-(2-methyl-1,3-thiazol-4-yl)isoxazole-3-carboxylic acid | |

| CAS Number | 944809-51-2 | |

| Molecular Formula | C8H6N2O3S | |

| Molecular Weight | 226.21 g/mol | |

| Canonical SMILES | CC1=NC=C(S1)C2=CC(=NO2)C(=O)O | |

| InChI Key | UQJCRCJHNYXPEB-UHFFFAOYSA-N |

The presence of both a carboxylic acid group and basic nitrogen atoms in the thiazole and isoxazole rings suggests a zwitterionic character at physiological pH, which will significantly influence its solubility, membrane permeability, and interactions with biological targets.

Predicted Physicochemical Characteristics

In the absence of extensive empirical data, computational predictions provide valuable initial insights into a molecule's behavior. These predictions, derived from algorithms that analyze the molecule's structure, guide experimental design and help anticipate challenges in formulation and delivery.

Table 2: Computationally Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source | Significance in Drug Discovery |

| pKa (strongest acidic) | 3.39 | ChemAxon | Influences ionization state, solubility, and receptor binding. |

| pKa (strongest basic) | 1.45 | ChemAxon | Affects ionization and potential for salt formation. |

| LogP | 1.49 | XLogP3 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 99.4 Ų | Cactvs 3.4.8.18 | Predicts passive molecular transport through membranes. |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 | Contributes to solubility and target binding. |

| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 | Influences solubility and interaction with biological macromolecules. |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 | Relates to conformational flexibility and binding entropy. |

Disclaimer: These values are computationally predicted and require experimental verification.

The predicted acidic pKa of 3.39 is a critical parameter, indicating that the carboxylic acid group will be predominantly deprotonated (negatively charged) at physiological pH (around 7.4). This has profound implications for its aqueous solubility and its ability to interact with biological membranes. The TPSA of 99.4 Ų suggests that the molecule may have moderate to low passive permeability across cell membranes, a factor that would need to be carefully considered in drug development.

Experimental Workflow for Physicochemical Characterization

To move beyond predictions, a rigorous experimental evaluation is necessary. The following section outlines a logical, step-by-step workflow for the empirical determination of key physicochemical properties.

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel compound 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related analogs to propose plausible biological activities and molecular targets. We will delve into potential applications in oncology, immunology, and infectious diseases, grounded in the established pharmacology of the isoxazole and thiazole moieties. Furthermore, this guide outlines a detailed, multi-faceted experimental strategy to systematically investigate and validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.

Introduction: Unveiling a Promising Scaffold

The convergence of isoxazole and thiazole rings in a single molecular entity has consistently yielded compounds with significant biological activities. The isoxazole ring, a five-membered heterocycle, is a key feature in several approved drugs, where it often serves as a bioisostere for other functional groups, enhancing potency and modulating physicochemical properties.[1] Similarly, the thiazole ring is a cornerstone of many pharmacologically active molecules, including antimicrobials and anticancer agents. The novel compound, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, combines these two privileged heterocycles, suggesting a high potential for therapeutic utility.

While direct experimental evidence for the mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is not yet available in the public domain, a thorough examination of its structural analogs provides a strong foundation for hypothesizing its biological functions. Structurally similar compounds have demonstrated a wide array of activities, including anti-proliferative, anti-inflammatory, antimicrobial, and herbicidal effects.[2][3][4][5] This guide will, therefore, extrapolate from these known activities to propose potential mechanisms of action and a robust strategy for their experimental validation.

Putative Mechanisms of Action: A Multi-Target Hypothesis

Based on the established bioactivities of its structural analogs, we propose that 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid may exert its effects through one or more of the following mechanisms:

Anti-Proliferative Activity via Kinase Inhibition

Several thiazole and isoxazole-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell cycle progression and signal transduction. A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has been shown to induce cell cycle arrest at the G0/G1 phase in various tumor cell lines.[5]

Hypothesized Signaling Pathway:

Caption: Proposed inhibition of the MAPK/ERK signaling pathway.

Immunomodulatory Effects through Dihydroorotate Dehydrogenase (DHODH) Inhibition

The isoxazole ring is a key component of Leflunomide, an immunomodulatory drug that functions by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine synthesis in lymphocytes.[6] Given the structural similarities, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid could potentially exhibit similar immunomodulatory properties.

Hypothesized Mechanism of Immunomodulation:

Caption: Putative inhibition of DHODH and lymphocyte proliferation.

Antimicrobial Activity via Disruption of Essential Bacterial Processes

Derivatives of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown promising activity against Mycobacterium tuberculosis.[7] This suggests that the thiazole-isoxazole scaffold could be a valuable starting point for the development of novel antimicrobial agents. The mechanism could involve the inhibition of essential bacterial enzymes or disruption of the cell wall integrity.

Experimental Validation Strategy: A Phased Approach

A systematic and phased approach is crucial to elucidate the mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid.

Phase 1: In Vitro Screening and Target Identification

This initial phase focuses on broad screening to identify the primary biological activity of the compound.

Experimental Workflow:

Caption: Phase 2 target validation and mechanistic studies workflow.

Detailed Protocols:

-

Cellular Thermal Shift Assay (CETSA):

-

Intact cells will be treated with the test compound or vehicle.

-

The cells will be heated to a range of temperatures.

-

Soluble protein will be isolated and the amount of the target protein remaining in the soluble fraction will be quantified by Western blot.

-

A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

-

Western Blot Analysis:

-

Cells will be treated with the test compound for various time points.

-

Cell lysates will be prepared and protein concentration determined.

-

Proteins will be separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against total and phosphorylated forms of target proteins (e.g., ERK, MEK).

-

Conclusion and Future Directions

The chemical scaffold of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid represents a promising starting point for the development of novel therapeutics. Based on the analysis of its structural analogs, this compound is hypothesized to possess anti-proliferative, immunomodulatory, and/or antimicrobial activities. The proposed phased experimental strategy provides a clear and robust roadmap for elucidating its precise mechanism of action. Future work should focus on the synthesis of a focused library of analogs to establish structure-activity relationships and optimize the potency and selectivity of this exciting new chemical entity.

References

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]

-

PubMed Central. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Available from: [Link]

-

PubMed Central. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. Available from: [Link]

-

MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Available from: [Link]

-

PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. Available from: [Link]

-

Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available from: [Link]

-

ResearchGate. 5-Methylisoxazole-4-carboxylic acid. Available from: [Link]

-

PubMed. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

-

PubChem. 5-Methylisoxazole-4-carboxylic acid. Available from: [Link]

-

PubMed. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Available from: [Link]

- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

Abstract

The convergence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. The hybrid molecule, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, combines the well-established biological relevance of the thiazole and isoxazole ring systems. While specific literature on this precise molecule is nascent, a comprehensive analysis of its structural analogues provides a robust framework for predicting its therapeutic potential and guiding future research. This technical guide synthesizes existing knowledge on related compounds to postulate primary biological activities, outlines detailed experimental protocols for validation, and proposes strategic directions for lead optimization. We will explore the potential of this scaffold in antimicrobial, anticancer, and immunomodulatory applications, providing researchers with the foundational knowledge and practical methodologies required to investigate this promising compound.

The Thiazole-Isoxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The rationale for designing hybrid molecules like 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid stems from the proven therapeutic value of its constituent heterocycles. Both thiazole and isoxazole are five-membered heterocyclic rings that are staples in medicinal chemistry due to their ability to engage in various biological interactions and their synthetic tractability.[1][2]

-

The Thiazole Moiety: The thiazole ring is a core component in numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-neoplastic drug Dasatinib.[2] Its presence often confers a wide range of pharmacological activities, including anticancer, antibacterial, antimalarial, and antioxidant properties.[3] Thiazole derivatives have been specifically noted for their ability to inhibit cancer cell migration and invasion, a critical process in tumor metastasis.[4]

-

The Isoxazole Moiety: Isoxazoles are also recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][5] The isoxazole ring is a key feature of the disease-modifying antirheumatic drug (DMARD) Leflunomide, highlighting its potential in modulating immune responses.[6] Furthermore, the isoxazole scaffold is considered a "pro-drug like" attribute in some contexts, suggesting its role in improving pharmacokinetic profiles.[7]

The fusion of these two pharmacophores suggests a synergistic or additive effect, creating a molecule with potential for multi-target engagement or novel mechanisms of action.

Figure 1: Conceptual fusion of thiazole and isoxazole pharmacophores.

Postulated Biological Activities and Key Therapeutic Targets

Based on high-quality evidence from structurally related analogues, we can postulate several key biological activities for 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid.

| Postulated Activity | Key Evidence from Analogues | Rationale for Target Molecule | Reference(s) |

| Antitubercular | 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides show potent activity against Mycobacterium tuberculosis, including drug-resistant strains. | The core (thiazol-4-yl)isoxazole-3-carboxamide scaffold is identified as the key pharmacophore. | [8] |

| Anticancer (Anti-metastatic) | Thiazole derivatives effectively inhibit cancer cell migration and invasion without significant cytotoxicity. | The thiazole ring is a known inhibitor of cell motility pathways. | [4] |

| Immunomodulatory | An N-(thiazol-2-yl)isoxazole-carboxamide derivative was synthesized as an analogue of Leflunomide, a potent immunomodulating drug. | The isoxazole-carboxamide structure is a known scaffold for modulating immune responses. | [6] |

Antimicrobial Potential: A Focus on Tuberculosis

The most compelling evidence for the potential activity of our target molecule comes from studies on antitubercular agents. Research on a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides demonstrated potent growth inhibitory activity against Mycobacterium tuberculosis (Mtb).[8] These compounds were found to be bactericidal, possessed low cytotoxicity towards eukaryotic cells, and were poor substrates for efflux pumps, a common mechanism of drug resistance in Mtb.[8]

The core "(thiazol-4-yl)isoxazole-3-carboxamide" was deemed the essential pharmacophore.[8] Our target molecule, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, shares this core structure. The primary difference is the substitution on the thiazole ring (2-methyl vs. 2-amino) and the terminal group (carboxylic acid vs. carboxamide). These modifications warrant investigation, as they could modulate potency, selectivity, and metabolic stability.

Anticancer Potential: Targeting Cell Migration and Invasion

Tumor metastasis is the primary cause of death in cancer patients. Thiazole derivatives have emerged as novel agents that can inhibit cancer cell migration and invasion, often without causing the cytotoxicity associated with traditional chemotherapies.[4] One study identified a thiazole derivative with a potent ability to block cancer cell migration at a nanomolar IC₅₀ value in metastatic breast cancer cells (MDA-MB-231).[4] The mechanism is distinct from anti-proliferative effects, suggesting a more targeted approach to preventing metastasis. Given the presence of the thiazole ring, it is highly plausible that 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid could exhibit similar anti-migratory properties.

Immunomodulatory and Anti-inflammatory Effects

The structural similarity of isoxazole-amide compounds to the drug Leflunomide provides a strong basis for postulating immunomodulatory activity.[6] Leflunomide is used to treat rheumatoid arthritis by inhibiting pyrimidine synthesis in lymphocytes. A synthesized analogue, N-5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide, was investigated as a novel and potent immunomodulating drug.[6] This suggests that the isoxazole-thiazole scaffold can interact with targets within the immune system. The carboxylic acid group on our target molecule may alter its targeting profile but reinforces the potential for anti-inflammatory or immunomodulatory action.

Experimental Workflows for Activity Validation

To empirically determine the biological activity of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, a tiered screening approach is recommended. This ensures that foundational data on cytotoxicity is established before proceeding to more complex, resource-intensive functional assays.

Figure 2: A tiered experimental workflow for compound validation.

Protocol: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay)

This protocol is a standard, high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Objective: To quantify the inhibitory effect of the test compound on the growth of M. tuberculosis H37Rv.

Methodology:

-

Preparation: Dissolve 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid in DMSO to create a 10 mg/mL stock solution. Prepare serial two-fold dilutions in Middlebrook 7H9 broth in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. The final volume should be 200 µL.

-

Controls:

-

Positive Control: Wells containing Mtb and a known antitubercular drug (e.g., Rifampicin).

-

Negative Control: Wells containing Mtb and broth only (represents 100% growth).

-

Vehicle Control: Wells containing Mtb and the highest concentration of DMSO used.

-

Sterility Control: Wells with broth only.

-

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.

-

Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

-

Readout: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. Read the absorbance at 570 nm and 600 nm.

-

Analysis: The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Protocol: In Vitro Cancer Cell Migration Assay (Transwell Assay)

This assay measures the ability of a compound to inhibit the migration of cancer cells through a porous membrane.

Objective: To assess the inhibitory effect of the test compound on the migration of MDA-MB-231 metastatic breast cancer cells.

Figure 3: Workflow for the Transwell Cell Migration Assay.

Methodology:

-

Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Seed serum-starved MDA-MB-231 cells (e.g., 5 x 10⁴ cells) into the upper chamber in serum-free medium containing various concentrations of the test compound or vehicle (DMSO).

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, then stain with 0.1% Crystal Violet.

-

Quantification: Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance. Alternatively, count the number of stained cells in several microscopic fields.

-

Analysis: Compare the migration in compound-treated wells to the vehicle control. Results are often expressed as percent inhibition.

Structure-Activity Relationship (SAR) and Future Directions

The initial screening results will provide a critical foundation for a medicinal chemistry campaign. Based on the findings for related compounds, several modifications to the 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid scaffold can be proposed to enhance activity and delineate the SAR.

-

Modification of the Thiazole Ring: The 2-methyl group can be replaced with other small alkyl groups, hydrogen, or electron-withdrawing/donating groups to probe the electronic and steric requirements at this position. Comparing its activity to the 2-amino analogue from the literature would be a crucial first step.[8]

-

Bioisosteric Replacement of the Carboxylic Acid: The terminal carboxylic acid can be converted to an ester or various carboxamides. This is particularly relevant given the potent activity of the carboxamide series in the antitubercular studies.[8] This modification will significantly impact the compound's polarity, cell permeability, and potential for hydrogen bonding.

-

Positional Isomers: Synthesizing and testing positional isomers, for example, linking the isoxazole at the 5-position of the thiazole, could reveal important insights into the required geometry for target engagement.

Conclusion

While 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is an under-investigated molecule, its hybrid scaffold represents a convergence of two pharmacologically privileged heterocycles. A thorough analysis of its structural analogues provides a strong, evidence-based rationale for exploring its potential as an antitubercular, anti-metastatic, and immunomodulatory agent. The experimental workflows detailed in this guide offer a clear and robust pathway for validating these hypotheses. Successful identification of activity will pave the way for a comprehensive medicinal chemistry program aimed at optimizing this promising scaffold into a next-generation therapeutic candidate.

References

-

Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.[1][5]

-

Patel, K., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.[2]

-

Li, L., et al. (2016). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.[4]

-

Various Authors. (2024). A review on thiazole based compounds and it's pharmacological activities. World Journal of Advanced Research and Reviews.[3]

-

Various Authors. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.[9][10]

-

De Vito, V., et al. (2023). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry.[8]

-

Wang, Y., et al. (2013). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online.[6]

-

Singh, N., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Medicinal Chemistry Research.[7]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 6. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid Derivatives and Analogs: A Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The fusion of isoxazole and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This guide provides a detailed exploration of 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, its derivatives, and analogs. We delve into the strategic rationale behind its synthesis, analyze structure-activity relationships (SAR), and present detailed protocols for synthesis and biological evaluation. This document serves as a technical resource for researchers aiming to leverage this promising scaffold in drug discovery programs, with a particular focus on its potent antitubercular activity.

Introduction: The Power of Hybrid Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, isoxazoles and thiazoles have individually demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The isoxazole ring, with its unique N-O bond, acts as a versatile pharmacophore and a key synthetic intermediate.[3] Similarly, the thiazole ring is a privileged structure found in numerous natural products and synthetic drugs.

The strategic combination of these two distinct five-membered heterocycles into a single molecular entity—a "hybrid molecule"—can lead to synergistic effects or novel mechanisms of action.[4] The 5-(thiazol-4-yl)-3-isoxazolecarboxylic acid core represents a promising pharmacophore, particularly when the carboxylic acid moiety is functionalized, most commonly as a carboxamide. This guide will illuminate the synthesis, biological potential, and key structure-activity relationships of this important chemical class.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid core is a multi-step process that requires careful planning. The general approach involves the independent construction of the two heterocyclic rings followed by their linkage, or the formation of one ring onto a pre-existing precursor of the other. A common and effective strategy involves a convergent synthesis, as outlined below.

General Synthetic Workflow

The assembly of the target scaffold typically proceeds through the formation of the isoxazole ring, followed by the construction of the thiazole ring onto a key intermediate.

Caption: General convergent synthetic workflow for thiazolyl-isoxazole derivatives.

Protocol 1: Synthesis of Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylate

This protocol describes a key step: the formation of the thiazole ring onto an isoxazole precursor, a variant of the Hantzsch thiazole synthesis.

Rationale: This method is widely used and reliable for constructing 2-substituted thiazoles. The bromoacetyl intermediate is a potent electrophile that readily reacts with the nucleophilic sulfur of a thioamide to drive the cyclization.

Step-by-Step Methodology:

-

Preparation of Starting Material: Synthesize ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate from ethyl 5-methylisoxazole-3-carboxylate via Friedel-Crafts acylation followed by α-bromination.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (1.1 equivalents) in absolute ethanol (10 mL per mmol of bromo-intermediate).

-

Addition of Reactant: To the stirring solution, add the ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate (1.0 equivalent) portion-wise at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Purification: Add water to the residue and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Validation: The crude product, ethyl 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylate, can be further purified by recrystallization from ethanol or by column chromatography on silica gel. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Therapeutic Potential

Derivatives of the 5-(thiazolyl)-3-isoxazolecarboxylic acid scaffold have shown remarkable activity across several therapeutic areas. The carboxamide derivatives, in particular, have been extensively studied.

Antitubercular Activity

Tuberculosis (TB) remains a global health crisis, and the rise of drug-resistant strains necessitates novel chemical entities. The 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide series has emerged as a potent antitubercular chemotype.[5] These compounds exhibit strong bactericidal activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, often coupled with low cytotoxicity towards mammalian cells.[5] The (thiazol-4-yl)isoxazole-3-carboxamide core is considered the essential pharmacophore for this activity.[5]

Other Activities

-

Herbicidal: Certain analogs have been developed as inhibitors of the D1 protease in plants, demonstrating potential as novel herbicides.[6]

-

Antifungal and Antibacterial: The broader class of isoxazole-amides linked to thiazoles has shown activity against various fungal and bacterial pathogens.[7]

-

Anti-inflammatory: Related isoxazole structures, such as Leflunomide, are established immunomodulating drugs for treating rheumatoid arthritis, suggesting a potential for this scaffold in autoimmune diseases.[8][9]

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is paramount in drug design. For the 5-(thiazolyl)-3-isoxazolecarboxamide series, a significant body of SAR data has been generated, particularly for antitubercular activity.[5]

Caption: Key Structure-Activity Relationship (SAR) points for the scaffold.

-

The Carboxamide Linker (Position A): The amide linkage is critical. Replacing it or significantly altering its geometry often leads to a loss of activity. The secondary amide (N-H) frequently participates in key hydrogen bonding interactions with the biological target.

-

The Thiazole C2-Substituent (Position B): For antitubercular activity, a 2-amino group on the thiazole ring is highly beneficial.[5] Small alkyl groups like methyl are also tolerated.

-

The Amide Substituent (Position C): This position offers the greatest opportunity for modification to tune properties. Lipophilic and aromatic groups are often found in active compounds. Substitutions on these aromatic rings can be used to block sites of metabolic attack, thereby improving pharmacokinetic profiles.[5]

Table 1: Example Antitubercular Activity Data

| Compound ID | R¹ (Thiazole C2) | R² (Amide Substituent) | MIC (μg/mL) vs. Mtb H37Rv |

| 1a | -NH₂ | Phenyl | 1.56 |

| 1b | -NH₂ | 4-Chlorophenyl | 0.78 |

| 1c | -NH₂ | 4-Fluorophenyl | 0.78 |

| 2a | -CH₃ | Phenyl | > 50 |

| 2b | -CH₃ | 4-Chlorophenyl | 25 |

Data is representative and compiled for illustrative purposes based on trends reported in the literature.[5]

Key Experimental Protocols

Protocol 2: Synthesis of a Representative N-Aryl Carboxamide Derivative

Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry. The use of a coupling agent like HATU provides a reliable and high-yielding method for converting the carboxylic acid to an amide, even with less reactive anilines.

Step-by-Step Methodology:

-

Hydrolysis: First, hydrolyze the ester intermediate (from Protocol 1) to the core 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid using aqueous LiOH or NaOH, followed by acidic work-up.

-

Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equivalent), the desired aniline (1.1 equivalents), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor for completion by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Validation: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final N-aryl carboxamide. Confirm the structure and purity (>95%) by ¹H NMR, LC-MS, and HPLC.

Protocol 3: In Vitro Antitubercular Activity Assay (MABA)

Rationale: The Microplate Alamar Blue Assay (MABA) is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb. It is a self-validating system where bacterial growth (or its inhibition) is directly visualized by a color change.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijariit.com [ijariit.com]

- 5. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

An In-depth Technical Guide to 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Disclaimer: The subject of this technical guide, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, is a novel chemical entity with limited direct representation in published literature. This guide, therefore, presents a comprehensive and predictive analysis based on established principles of heterocyclic chemistry and a thorough review of synthetic and biological data for structurally analogous compounds. The proposed methodologies and activities are scientifically grounded predictions intended to guide future research and development.

Introduction: Unveiling a Novel Heterocyclic Scaffold

The confluence of thiazole and isoxazole rings within a single molecular framework presents a compelling opportunity for the discovery of novel bioactive agents. Thiazole moieties are integral to numerous pharmaceuticals, valued for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Similarly, the isoxazole ring is a versatile pharmacophore found in a range of therapeutic agents, contributing to anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7][8] The hybridization of these two potent heterocyclic systems in 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid suggests a synergistic potential for novel therapeutic applications. This guide provides a foundational roadmap for researchers and drug development professionals interested in exploring this promising, yet uncharted, chemical space.

Analysis of Core Heterocyclic Components

A logical approach to constructing the target molecule involves the synthesis of its constituent thiazole and isoxazole precursors, followed by a strategic coupling reaction.

The 2-Methyl-1,3-thiazole Moiety

The 2-methyl-1,3-thiazole ring is a common structural motif. The most established and versatile method for its synthesis is the Hantzsch thiazole synthesis .[9][10][11][12] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of a 4-substituted-2-methylthiazole, a strategic choice of starting materials is paramount.

The 3-Isoxazolecarboxylic Acid Moiety

The synthesis of substituted isoxazoles is most effectively achieved through 1,3-dipolar cycloaddition reactions .[13][14][15][16][17] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. To obtain the desired 3-isoxazolecarboxylic acid, an alkyne bearing a carboxylate or a precursor functional group is the ideal dipolarophile.

Proposed Synthetic Pathways for the Target Molecule

Given the lack of a direct, published synthesis for 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, we propose a convergent synthetic strategy. This approach involves the independent synthesis of two key intermediates, a 4-halo-2-methylthiazole and an ethynyl-isoxazole derivative, followed by a palladium-catalyzed cross-coupling reaction.

Proposed Overall Synthetic Workflow

Caption: Proposed convergent synthesis of the target molecule.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 4-Iodo-2-methylthiazole (Intermediate 1)

-

Hantzsch Thiazole Synthesis:

-

To a solution of thioacetamide in ethanol, add an equimolar amount of 1,3-dichloroacetone.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product, 4-(chloromethyl)-2-methylthiazole, with ethyl acetate.

-

Purify by column chromatography.

-

-

Finkelstein Reaction:

-

Dissolve the 4-(chloromethyl)-2-methylthiazole in acetone.

-

Add an excess of sodium iodide.

-

Reflux the mixture for 12-18 hours.

-

The resulting precipitate of sodium chloride is filtered off.

-

The filtrate is concentrated to yield 4-iodo-2-methylthiazole.

-

Step 2: Synthesis of Ethyl 5-ethynylisoxazole-3-carboxylate (Intermediate 2)

-

1,3-Dipolar Cycloaddition:

-

Dissolve propargyl alcohol (the alkyne) in a suitable solvent such as dichloromethane.

-

In a separate flask, generate the nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate by the slow addition of a base like triethylamine at 0°C.

-

Add the nitrile oxide solution dropwise to the alkyne solution.

-

Allow the reaction to stir at room temperature for 24 hours.

-

The product, ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, is purified by column chromatography.

-

-

Oxidation and Alkyne Formation:

-

Oxidize the primary alcohol of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

-

Convert the aldehyde to the terminal alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation.

-

Step 3: Sonogashira Coupling and Final Product Formation

-

Sonogashira Coupling:

-

To a solution of 4-iodo-2-methylthiazole and ethyl 5-ethynylisoxazole-3-carboxylate in a solvent system like THF/triethylamine, add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[18][19][20]

-

Stir the reaction mixture under an inert atmosphere at room temperature until completion (monitored by TLC).

-

The resulting product, ethyl 5-(2-methyl-1,3-thiazol-4-yl)isoxazole-3-carboxylate, is purified by column chromatography.

-

-

Hydrolysis:

-

Hydrolyze the ester to the carboxylic acid by treating with a base such as lithium hydroxide in a mixture of THF and water.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid.

-

Filter, wash with water, and dry to obtain the pure compound.

-

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₈H₆N₂O₃S |

| Molecular Weight | 210.21 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5 |

Potential Biological Activities and Therapeutic Applications

The structural amalgamation of the thiazole and isoxazole rings suggests a rich pharmacological potential for 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid.

Caption: Predicted biological activities based on the constituent heterocycles.

-

Anticancer Activity: Many thiazole and isoxazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2][21] The target molecule could potentially inhibit key signaling pathways involved in cancer progression.

-

Antimicrobial Activity: The thiazole ring is a well-known pharmacophore in antimicrobial agents.[4][5] The presence of this moiety, in combination with the isoxazole ring which also exhibits antimicrobial properties, suggests potential for the development of new antibacterial and antifungal agents.[22]

-

Anti-inflammatory Activity: Isoxazole derivatives are known to act as anti-inflammatory agents, with some exhibiting selective COX-2 inhibition.[6][7] The target compound could therefore be a candidate for the development of novel anti-inflammatory drugs.

Conclusion

While 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid remains a largely unexplored molecule, this in-depth guide provides a robust, scientifically-grounded framework for its synthesis and potential applications. The proposed convergent synthetic route, leveraging well-established reactions such as the Hantzsch synthesis, 1,3-dipolar cycloaddition, and Sonogashira coupling, offers a clear path to obtaining this novel compound. The predicted biological activities, based on the rich pharmacology of its constituent thiazole and isoxazole rings, highlight its potential as a valuable scaffold for the development of new therapeutic agents. Further investigation into this promising molecule is highly warranted.

References

-

Organic Chemistry Portal. Isoxazole synthesis. [Link]

-

PMC - NIH. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]

-

Taylor & Francis Online. Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. [Link]

-

SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Link]

-

ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link]

-

PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

-

PMC - NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

-

ScienceDirect. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. [Link]

-

PubMed. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. [Link]

-

MDPI. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. [Link]

-

ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

-

Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

-

ScienceDirect. A review of isoxazole biological activity and present synthetic techniques. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

-

ResearchGate. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

-

ACS Publications. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry. [Link]

-

PMC. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

- Google Patents. Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

-

ACS Publications. 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis | The Journal of Organic Chemistry. [Link]

-

Chemistry Research Journal. Synthesis and Biomedical Profile of Thiazole Derivatives & Hybrids. [Link]

-

The Good Scents Company. 2-acetyl-4-methyl thiazole, 7533-07-5. [Link]

-

PMC - PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

ResearchGate. Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

-

UTILIZATION OF 2-HALO-1,3,4-THIADIAZOLES IN THE SYNTHESIS OF 2-FUNCTIONALIZED 1,3,4-THIADIAZOLE DERIVATIVES. [Link]

-

ResearchGate. Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. [Link]

-

Cheméo. 2-Acetyl-4-methylthiazole. [Link]

-

NIST WebBook. 2-Acetyl-4-methylthiazole. [Link]

-

PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

-

ResearchGate. Scope of the Sonogashira‐type cross‐coupling reaction between... | Download Scientific Diagram. [Link]

-

Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

-

NIH. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. [Link]

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

ACG Publications. Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. [Link]

-

Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

Sources

- 1. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. chemrj.org [chemrj.org]

- 5. ijcrt.org [ijcrt.org]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. synarchive.com [synarchive.com]

- 13. Isoxazole synthesis [organic-chemistry.org]

- 14. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. soc.chim.it [soc.chim.it]

- 17. researchgate.net [researchgate.net]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (CAS Number: 368870-05-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (CAS No. 368870-05-7), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The isoxazole and thiazole scaffolds are prominent in a multitude of biologically active molecules, suggesting a broad range of therapeutic possibilities for this compound.[1][2][3][4][5] This document synthesizes the available information on its chemical properties, potential biological activities, and plausible mechanisms of action based on extensive research of structurally related compounds. Furthermore, it offers detailed hypothetical experimental protocols for its synthesis and biological evaluation, providing a foundational resource for researchers investigating this promising molecule.

Introduction: The Scientific Rationale

The convergence of isoxazole and thiazole rings in a single molecular entity presents a compelling case for its investigation in drug discovery. Isoxazole derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][5] Similarly, the thiazole moiety is a cornerstone in many pharmaceutical agents, contributing to a diverse range of biological effects. The combination of these two pharmacophores in 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid suggests a synergistic or unique biological profile worthy of exploration.

This guide aims to provide a deep dive into the scientific underpinnings of this compound, moving beyond a simple recitation of facts to explain the causality behind its potential applications and the experimental designs proposed for its study.

Physicochemical Properties and Synthesis

While specific, experimentally determined physicochemical data for CAS 368870-05-7 is not widely available in public literature, we can infer its properties from closely related analogs and computational predictions.

Structural and Physicochemical Characteristics

| Property | Value/Information | Source/Method |

| CAS Number | 368870-05-7 | Chemical Abstract Service |

| IUPAC Name | 5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid | |

| Molecular Formula | C₈H₆N₂O₃S | |

| Molecular Weight | 210.21 g/mol | |

| Appearance | Likely a solid crystalline powder | Inferred from analogs |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred from analogs |

| Melting Point | Not reported; related compounds like 5-methylisoxazole-4-carboxylic acid melt at 144-148 °C. |

Proposed Synthesis Workflow

The synthesis of 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid can be approached through a multi-step process, adapting established methods for the formation of isoxazole and thiazole rings. A plausible synthetic route is outlined below.

Caption: Proposed synthetic workflow for 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid.

Detailed Synthetic Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetate

-

To a solution of sodium ethoxide in anhydrous ethanol, add 2-methyl-1,3-thiazole dropwise at 0°C.

-

After stirring for 30 minutes, add diethyl oxalate dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired β-keto ester.

Step 2: Synthesis of Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate

-

Dissolve the product from Step 1 in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Dry the organic layer and concentrate to obtain the ethyl ester of the target compound.

Step 3: Hydrolysis to 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

-